Diethyl hexylmalonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

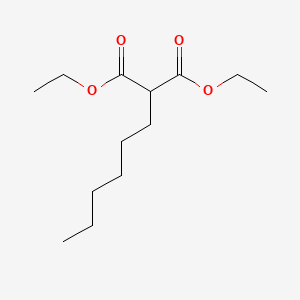

Diethyl hexylmalonate is a useful research compound. Its molecular formula is C13H24O4 and its molecular weight is 244.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Medicinal Compounds

Diethyl hexylmalonate serves as an important intermediate in the synthesis of several pharmaceutical compounds. It is utilized in the preparation of drugs such as:

- Vigabatrin : An anticonvulsant used for the treatment of epilepsy.

- Phenylbutazone : An anti-inflammatory medication.

- Nalidixic Acid : An antibiotic effective against urinary tract infections.

- Rebamipide : Used for gastric mucosal protection.

These compounds leverage the reactivity of this compound to form complex structures that exhibit therapeutic effects .

2. Prodrugs for Enhanced Delivery

Research has indicated that this compound can be incorporated into prodrug formulations to enhance drug delivery and efficacy. For instance, studies have shown that malonate esters can improve the intracellular delivery of therapeutic agents, particularly in targeting mitochondrial dysfunction during ischemia/reperfusion injury . This application highlights the potential of this compound in developing treatments for conditions such as heart attacks.

Agrochemical Applications

This compound is also significant in the agrochemical sector. It is involved in the synthesis of various pesticides, including:

- Sethoxydim : A selective herbicide used for controlling grass weeds in broadleaf crops.

- 2-amino-4-chloro-6-methoxypyrimidine derivatives : These are used in various agricultural applications due to their herbicidal properties .

Cosmetic Applications

In cosmetics, this compound is utilized for its antioxidant properties. It is included in formulations aimed at reducing skin damage from UV exposure. A notable example includes its use in sunscreens where it acts as a protective agent against long UVA and visible light-induced erythema . Clinical studies have demonstrated its efficacy in reducing photodamage, making it a valuable ingredient in skincare products.

Biotechnological Applications

Recent studies have explored the metabolic pathways of malonate-utilizing bacteria, such as Rhodopseudomonas palustris, which can utilize malonate as a carbon source. This research suggests that genetically engineered strains could serve as biocatalysts to produce value-added compounds from malonate, potentially leading to innovative biotechnological applications . The slow growth rate of these bacteria when utilizing malonate may facilitate resource allocation towards product synthesis rather than rapid proliferation.

Summary Table of Applications

| Application Area | Specific Uses | Examples/Compounds |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Vigabatrin, Phenylbutazone |

| Prodrugs for enhanced delivery | Malonate esters | |

| Agrochemicals | Herbicides | Sethoxydim |

| Other pesticides | 2-amino-4-chloro-6-methoxypyrimidine | |

| Cosmetics | Antioxidant formulations | Sunscreens |

| Biotechnological | Biocatalysis for value-added products | Rhodopseudomonas palustris |

Análisis De Reacciones Químicas

Mechanism

The α-carbon of diethyl malonate derivatives is highly acidic (pKa ~16–20) due to resonance stabilization of the conjugate base . This property allows selective alkylation under controlled conditions.

Reaction Conditions

-

Base : Potassium carbonate or sodium ethoxide to prevent transesterification .

-

Alkylating agents : Alkyl halides (e.g., methyl iodide, ethyl bromide) or dihalides for intramolecular cyclization .

Example Data

Table 1 summarizes typical alkylation outcomes for diethyl malonate derivatives, which can be extrapolated to diethyl hexylmalonate:

| Alkyl Halide | Yield | Conditions |

|---|---|---|

| Methyl iodide | 83% | K₂CO₃, DMF, reflux |

| Ethyl bromide | 70% | NaOEt, ethanol |

Hydrolysis and Decarboxylation

This compound undergoes hydrolysis under basic conditions (e.g., NaOH) to form a dicarboxylate, followed by decarboxylation upon acidification to yield a substituted acetic acid . For example:

Diethyl hexylmalonateNaOHHexylmalonic acidHClHexylacetic acid

Acylation

The enolate of this compound can react with acylating agents (e.g., benzoyl chloride) to form β-ketoesters, which are precursors to quinolones .

Michael Addition

The enolate participates in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde), forming new carbon-carbon bonds .

Bromination

The α-carbon undergoes bromination under basic conditions, yielding α-brominated derivatives .

Claisen Condensation

This compound undergoes intermolecular Claisen condensation to form β-ketoesters, avoiding self-condensation due to steric effects .

Propiedades

Número CAS |

5398-10-7 |

|---|---|

Fórmula molecular |

C13H24O4 |

Peso molecular |

244.33 g/mol |

Nombre IUPAC |

diethyl 2-hexylpropanedioate |

InChI |

InChI=1S/C13H24O4/c1-4-7-8-9-10-11(12(14)16-5-2)13(15)17-6-3/h11H,4-10H2,1-3H3 |

Clave InChI |

HSHMTDVEKPAEGS-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C(=O)OCC)C(=O)OCC |

SMILES canónico |

CCCCCCC(C(=O)OCC)C(=O)OCC |

Punto de ebullición |

269.0 °C |

Key on ui other cas no. |

5398-10-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.